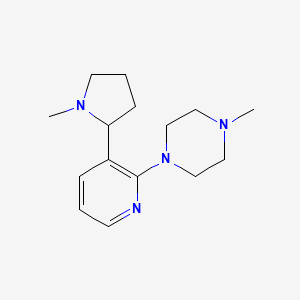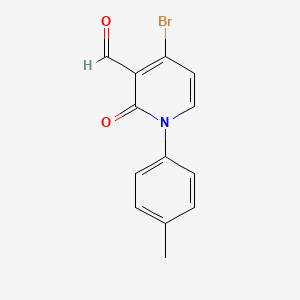
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of dihydropyridinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chlorophenyl group, and a phenyl group attached to a dihydropyridinone core.
Méthodes De Préparation
The synthesis of 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate benzyl, chlorophenyl, and phenyl derivatives with a dihydropyridinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the condensation process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl, chlorophenyl, or phenyl rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has indicated its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one can be compared with other similar compounds, such as:
1-Benzyl-5-(4-methylphenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which may result in different biological activities and properties.
1-Benzyl-5-(4-fluorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one: The presence of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
1-Benzyl-5-(4-nitrophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one:
These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.
Propriétés
Formule moléculaire |
C24H20ClNO |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C24H20ClNO/c25-21-13-11-19(12-14-21)22-17-26(16-18-7-3-1-4-8-18)23(15-24(22)27)20-9-5-2-6-10-20/h1-14,17,23H,15-16H2 |
Clé InChI |
WIYZMTOPAXVJRW-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(C=C(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


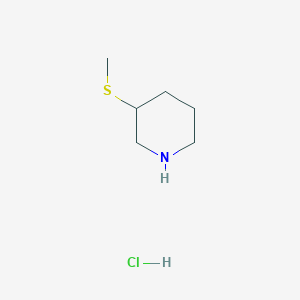
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
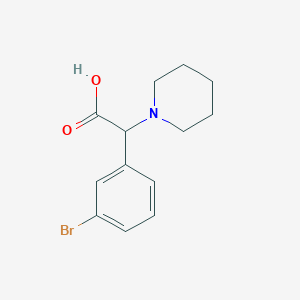
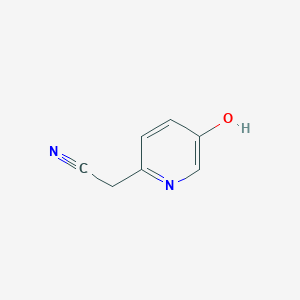



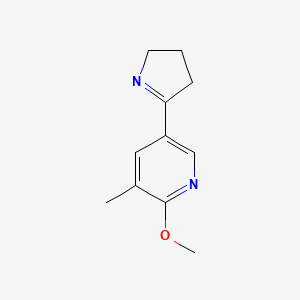
![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
